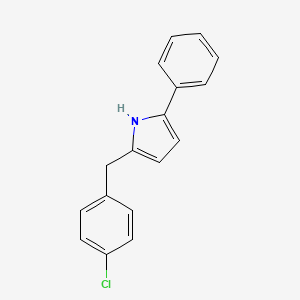
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine, also known as PMEPB, is a pyrimidine derivative with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. PMEPB is an important tool in the study of biochemical and physiological processes and has been used to develop new drugs and treatments.
作用機序
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has several mechanisms of action. It is known to interact with proteins in the cell, such as enzymes, and can act as an inhibitor or activator of these proteins. It can also act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors. This compound can also interact with DNA and RNA, and can act as an inhibitor or activator of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can act as an inhibitor or activator of certain enzymes, which can affect the metabolism of drugs and other compounds. It can also act as an agonist or antagonist of certain receptors, which can affect the signaling pathways in the cell. In addition, this compound can interact with DNA and RNA, and can affect gene expression.
実験室実験の利点と制限
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can easily be synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic and can cause adverse effects if not handled properly.
将来の方向性
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in scientific research is expected to continue to grow in the future. It is likely to be used in the development of new drugs and treatments, as well as in the development of new analytical techniques. It is also likely to be used in the study of the biochemical and physiological effects of environmental pollutants. In addition, this compound may be used in the study of the mechanisms of action of drugs and other compounds.
合成法
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine can be synthesized in a variety of ways. The most common method is the reaction of 2-phenyl-4-methoxyphenyl-5-ethyl-6-butylpyrimidine with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a pyrimidine derivative with an ethyl group attached to the nitrogen atom. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
科学的研究の応用
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as their mechanisms of action. It has also been used to study the effects of environmental pollutants on biochemical and physiological processes. In addition, this compound is used in the synthesis of new drugs and treatments, as well as in the development of new analytical techniques.
特性
IUPAC Name |
4-butyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-4-6-13-22-21(10-5-2)23(18-14-16-20(27-3)17-15-18)26-24(25-22)19-11-8-7-9-12-19/h7-9,11-12,14-17H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLELJRDLSCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)







